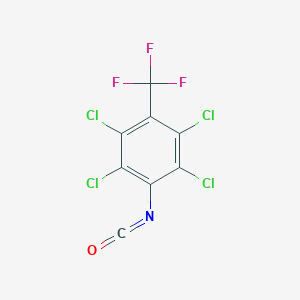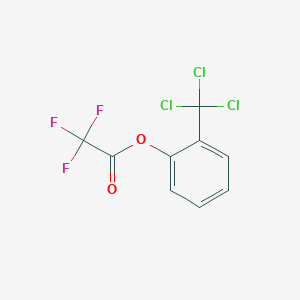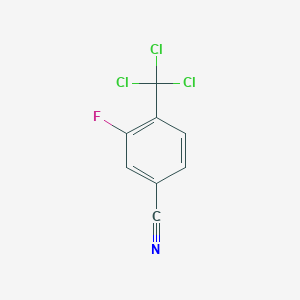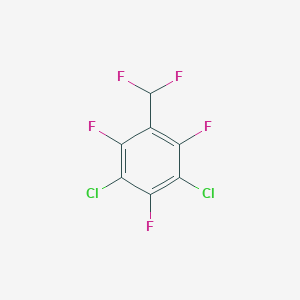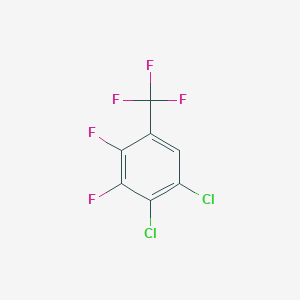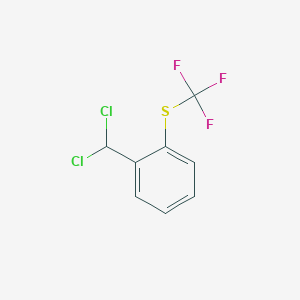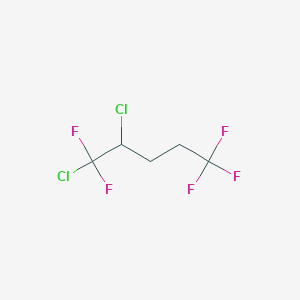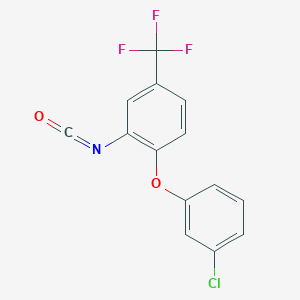
2-(3-Chlorophenoxy)-5-(trifluoromethyl)-phenyl isocyanate, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenoxy)-5-(trifluoromethyl)-phenyl isocyanate, 98% (2-3CPTFPI-98%) is an organic compound with a wide range of applications in the scientific and industrial fields. It is a colorless, volatile liquid with a pungent odor and is widely used as a reagent in organic synthesis. It is also used as a chemical intermediate in the manufacture of pharmaceuticals and other industrial products. 2-3CPTFPI-98% is a versatile compound that has been used in a variety of scientific and industrial applications, including the synthesis of pharmaceuticals, pesticides, and other specialty chemicals.
Wirkmechanismus
2-3CPTFPI-98% is a versatile compound that can be used as a reactant in organic synthesis. It is a colorless, volatile liquid with a pungent odor and is widely used as a reagent in organic synthesis. The compound can act as a catalyst in the synthesis of various compounds, including homo- and hetero-cyclic compounds, peptides, and polymers. The mechanism of action of 2-3CPTFPI-98% is not fully understood, but it is believed to involve the formation of an intermediate, which then reacts with the desired substrate.
Biochemical and Physiological Effects
2-3CPTFPI-98% is a volatile liquid with a pungent odor and is widely used as a reagent in organic synthesis. The compound is not known to have any adverse effects on human health. However, it has been reported to be toxic to aquatic organisms and should be handled with caution.
Vorteile Und Einschränkungen Für Laborexperimente
2-3CPTFPI-98% is a versatile compound that has been used in a variety of scientific and industrial applications. It has a wide range of applications in the scientific and industrial fields. The compound is simple to synthesize and can be handled in a laboratory setting. It is also relatively inexpensive and can be stored for long periods of time. However, the compound is volatile and can be hazardous if handled improperly. It is also toxic to aquatic organisms and should be handled with caution.
Zukünftige Richtungen
2-3CPTFPI-98% is a versatile compound with a wide range of applications in the scientific and industrial fields. There are numerous potential future directions for the compound, including its use in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals. Additionally, the compound could be used in the study of enzyme-catalyzed reactions, as well as in the synthesis of biochemically active compounds. Finally, the compound could be used to explore novel synthetic pathways for the production of various compounds.
Synthesemethoden
2-3CPTFPI-98% is synthesized via a two-step process. In the first step, a chlorinated phenol is reacted with trifluoromethyl chloride to form a trifluoromethylated phenol. In the second step, the trifluoromethylated phenol is reacted with isocyanic acid to form 2-3CPTFPI-98%. The synthesis process is simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-3CPTFPI-98% is a versatile compound that has been used in a variety of scientific and industrial applications, including the synthesis of pharmaceuticals and other specialty chemicals. It has also been used in a variety of research applications, including the synthesis of biochemically active compounds and the study of enzyme-catalyzed reactions. 2-3CPTFPI-98% has been used in the synthesis of a variety of compounds, including homo- and hetero-cyclic compounds, peptides, and polymers. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anticancer drugs.
Eigenschaften
IUPAC Name |
1-(3-chlorophenoxy)-2-isocyanato-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NO2/c15-10-2-1-3-11(7-10)21-13-5-4-9(14(16,17)18)6-12(13)19-8-20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOYHQJPBSEFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)C(F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carboxy-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313488.png)
![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)
![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)
![(1S,2S)-2-[(9-Fluorenylmethyloxycarbonyl)amino]-1,3-dihydroxy-1-(4-nitrophenyl)propan](/img/structure/B6313516.png)
